molecular formula C15H16N4 B3277936 [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile CAS No. 66883-96-3

[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile

Cat. No.: B3277936
CAS No.: 66883-96-3
M. Wt: 252.31 g/mol
InChI Key: FVHVBUBHTCVYEU-UHFFFAOYSA-N
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Description

[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile is a benzylidenemalononitrile derivative with the molecular formula C₁₅H₁₆N₄ and a molecular weight of 252.32 g/mol . The compound features a methylpiperazinyl substituent at the para position of the benzylidene moiety. Benzylidenemalononitriles are recognized for their electron-deficient π-conjugated systems, making them valuable in optoelectronics, sensing, and charge-transport applications . The methylpiperazine group introduces nitrogen-rich electron-donating character, which may influence intramolecular charge transfer (ICT) properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-[[4-(4-methylpiperazin-1-yl)phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-18-6-8-19(9-7-18)15-4-2-13(3-5-15)10-14(11-16)12-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHVBUBHTCVYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile typically involves the condensation of 4-(4-Methylpiperazin-1-yl)benzaldehyde with malononitrile . The reaction is usually carried out in the presence of a base such as piperidine or triethylamine under reflux conditions . The reaction proceeds through the formation of a benzylidene intermediate, which then reacts with malononitrile to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile can undergo oxidation reactions, particularly at the piperazine ring. Common oxidizing agents include and .

    Reduction: The compound can be reduced using reducing agents such as or , leading to the formation of reduced derivatives.

    Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, such as or , under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified piperazine rings.

    Reduction: Reduced derivatives with hydrogenated benzylidene groups.

    Substitution: Substituted derivatives with various functional groups attached to the benzylidene moiety.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study demonstrated that derivatives of malononitrile exhibit significant inhibitory effects on Src kinase, an important target in cancer therapy. The presence of the nitrile group in the structure is crucial for its activity against various cancer cell lines, including breast carcinoma (BT-20) cells .

Table 1: Anticancer Activity of Malononitrile Derivatives

CompoundIC50 (μM)Cell LineMechanism of Action
4-(4-Methylpiperazin-1-yl)benzylidene]malononitrileTBDBT-20 (Breast Cancer)Src Kinase Inhibition
2-(3,4-Dihydroxybenzylidene)malononitrile17.05Tyrosinase InhibitionMelanin Synthesis Regulation

Tyrosinase Inhibition

Another notable application is in the field of dermatology, where compounds similar to [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property can be beneficial for developing treatments for hyperpigmentation disorders .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to act as a charge transport material can enhance the efficiency and stability of organic light-emitting devices, leading to better performance in display technologies.

Case Study 1: Synthesis and Evaluation of Anticancer Agents

In a comprehensive study, researchers synthesized various derivatives of malononitrile and evaluated their anticancer properties. The results indicated that modifications to the piperazine ring significantly affected the compounds' potency against cancer cell lines. This highlights the importance of structural optimization in drug design .

Case Study 2: Tyrosinase Inhibition Mechanism

A detailed investigation into the mechanism of action for tyrosinase inhibitors revealed that certain structural features in malononitrile derivatives allow for effective binding to the enzyme's active site. This understanding aids in designing more selective and potent inhibitors for cosmetic applications .

Mechanism of Action

The mechanism of action of [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Optical Properties

2-(4-(Dimethylamino)benzylidene)malononitrile (BMN)
  • Substituent: Dimethylamino (–N(CH₃)₂).
  • Properties: Exhibits twisted ICT behavior with applications in organic light-emitting diodes (OLEDs) and nonlinear optics. Its absorption and fluorescence wavelengths are modulated by solvent polarity due to ICT .
  • Key Data : Used in molecular optoelectronics; comparable to polymers like MEH-PPV in thin-film applications .
2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM)
  • Substituent: Hydroxyethyl-methylamino (–N(CH₃)(CH₂CH₂OH)).
  • Properties : Demonstrates efficient solid-state emission and electroluminescence. Its smooth film morphology (10.81 nm roughness) and luminance (1300 cd m⁻²) make it suitable for solution-processed OLEDs .
  • Key Data : Threshold voltage: 1.0 V; comparable to MEH-PPV (2600 cd m⁻²) but with lower molecular weight .
(E)-2-{4-[4-(9H-Carbazol-9-yl)styryl]benzylidene}-malononitrile (TCBR)
  • Substituent: Carbazole-based donor.
  • Properties: Designed as a donor-acceptor (D-A) molecule with extended conjugation. Larger dipole moments result in red-shifted absorption/fluorescence wavelengths .
Triphenylamine-Based Derivatives (X1, X2, X3)
  • Substituents: X1: Diphenylamino (–N(Ph)₂). X2: Di-p-tolylamino (–N(C₆H₄-p-CH₃)₂). X3: Bis(4-tert-butylphenyl)amino (–N(C₆H₄-tBu)₂).
  • Properties : Used in hole-transport layers. Bulkier substituents (e.g., X3) enhance hole mobility due to reduced crystallinity and improved thin-film stability .
  • Key Data : Device P3 (X3) outperforms P1 (X1) and P2 (X2) in hole transport .
2-(4-Nitrobenzylidene)malononitrile
  • Substituent: Nitro (–NO₂).
  • Properties : Electron-withdrawing nitro group reduces ICT efficiency but stabilizes the molecule as a precursor for heterocyclic synthesis (e.g., diazaspirooctanes) .

Structural and Functional Contrasts with [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile

Compound Substituent Key Applications Notable Properties References
Target Compound 4-Methylpiperazinyl Potential ICT materials, sensors, pharmaceuticals High nitrogen content, electron-donating, possible enhanced solubility and bioactivity
BMN Dimethylamino OLEDs, nonlinear optics Solvent-dependent ICT, tunable emission
HEMABM Hydroxyethyl-methylamino Solution-processed OLEDs Smooth films (10.81 nm), 1300 cd m⁻² luminance
TCBR Carbazole Fluorescent sensors, imaging Large Stokes shift, dipole-driven wavelength modulation
X1–X3 (Triphenylamine) Varied aryl amines Hole-transport materials Substituent-dependent mobility (X3 > X2 > X1)
4-Nitro derivative Nitro Heterocyclic synthesis Electron-withdrawing, precursor for spiro compounds

Key Insights

Electron-Donating vs. Withdrawing Groups: Methylpiperazinyl and dimethylamino groups enhance ICT through electron donation, whereas nitro groups suppress ICT . Bulkier substituents (e.g., in X3) improve thin-film stability but may reduce crystallinity .

Biological and Sensing Applications :

  • Pyrazoline-based analogs (e.g., hydrazine sensors) show substituent-dependent Stokes shifts (e.g., 140 nm) and pH sensitivity .
  • The methylpiperazinyl group’s bioactivity (e.g., kinase inhibition) is inferred from related pharmacophores but requires validation .

Device Performance :

  • HEMABM’s luminance (1300 cd m⁻²) and threshold voltage (1.0 V) are competitive with polymers, highlighting low-molecular-weight advantages .
  • Triphenylamine derivatives demonstrate substituent engineering’s role in optimizing charge transport .

Biological Activity

[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile is a compound of interest due to its potential biological activities, particularly in the context of its role as a tyrosinase inhibitor. Tyrosinase is a key enzyme involved in melanin production, and its inhibition is significant for treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a piperazine moiety that may influence its biological activity through interactions with biological targets. The chemical structure can be represented as follows:

C14H16N4\text{C}_{14}\text{H}_{16}\text{N}_4

Research indicates that this compound exhibits inhibitory activity against tyrosinase, primarily through binding interactions with specific amino acid residues in the enzyme's active site. This binding may involve hydrogen bonds and hydrophobic interactions, which enhance the compound's inhibitory potency compared to traditional inhibitors like kojic acid .

Tyrosinase Inhibition

The primary biological activity of this compound is its ability to inhibit tyrosinase activity. Studies have shown that this compound can significantly reduce melanin production in cellular models. The following table summarizes the inhibitory effects observed in recent studies:

CompoundConcentration (μM)Tyrosinase Inhibition (%)IC50 (μM)
BMN115018.0017.05
10034.07
20037.18
BMN25021.10145.70
10037.16
20065.89

The results indicate that compounds similar to this compound exhibit varying degrees of inhibition, with certain structural modifications enhancing efficacy .

Cytotoxicity Assessment

In evaluating the safety profile of this compound, studies have assessed its cytotoxic effects on B16F10 melanoma cells. The findings suggest that at concentrations up to 20 µM, the compound does not exhibit significant cytotoxicity, making it a promising candidate for further therapeutic exploration .

Study on Melanogenesis Inhibition

A study conducted on B16F10 cells demonstrated that this compound effectively inhibited α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis without cytotoxic effects. The mechanism was attributed to the direct inhibition of intracellular tyrosinase activity, showcasing its potential for treating hyperpigmentation disorders .

Antioxidant Activity

In addition to its role as a tyrosinase inhibitor, preliminary data suggest that this compound may possess antioxidant properties, which could further enhance its therapeutic profile against oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic methodologies for preparing [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile?

The compound is typically synthesized via Knoevenagel condensation , where 4-(4-methylpiperazin-1-yl)benzaldehyde reacts with malononitrile. Key parameters include:

  • Catalyst : Magnetically separable nano TPPA-IL-Fe₃O₄ enhances reaction efficiency and recyclability .
  • Solvent : Ethanol or other polar aprotic solvents under reflux (6–8 hours) .
  • Workup : Simple filtration and recrystallization to isolate the product.
    For reproducibility, monitor reaction progress via TLC and confirm purity using HPLC or melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Confirm structural integrity by analyzing aromatic proton shifts (δ 7.5–8.5 ppm for benzylidene protons) and piperazine methyl signals (δ 2.3–2.5 ppm) .
  • IR : Identify nitrile stretching vibrations (~2200 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm the planar geometry of the benzylidene-malononitrile moiety .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 267.2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?

  • Functional selection : Use hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical properties .
  • Basis sets : 6-31G(d,p) balances computational cost and accuracy for geometry optimization .
  • Key insights :
    • Calculate HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions.
    • Simulate UV-Vis spectra (e.g., TD-DFT) to compare with experimental λmax values .
      Note: Discrepancies between functionals (e.g., B3LYP vs. CAM-B3LYP) require validation with experimental data .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

  • pH sensitivity : Protonation of the piperazine nitrogen (pKa ~7.5) alters solubility and reactivity. Use buffered solutions (pH 6–8) for in vitro studies .
  • Thermal stability : Decomposition occurs above 150°C; store at –20°C under inert atmosphere .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the benzylidene moiety .

Q. What advanced applications exist in biomedical research?

  • Anticancer agents : Incorporate into pyrazolo[1,5-a]pyrimidine derivatives for testing against human carcinoma cell lines (e.g., MCF-7, HepG2) .
  • Imaging probes : Modify the malononitrile group to develop PET tracers (e.g., [¹⁸F]FDDNP analogs) for amyloid plaque detection in Alzheimer’s disease .
  • Dosage : Optimize concentrations (typically 1–50 µM) using MTT assays to balance efficacy and cytotoxicity .

Q. How can photocatalytic degradation pathways be analyzed for environmental impact studies?

  • Catalysts : Use ZnO or TiO₂ nanoparticles under UV irradiation to degrade the compound via hydroxyl radical attack .
  • Monitoring : Track decolorization via UV-Vis spectroscopy (λmax ~350 nm) and quantify intermediates using GC-MS .
  • Kinetics : Fit degradation data to pseudo-first-order models to estimate rate constants .

Data Contradictions and Resolution

  • Synthetic yields : Catalyst-dependent variations (e.g., TPPA-IL-Fe₃O₄ vs. triethylamine) require cross-validation .
  • Computational vs. experimental λmax : B3LYP/6-31G(d,p) often overestimates absorption maxima compared to CAM-B3LYP; use multi-functional benchmarks .
  • Biological activity : Discrepancies in IC₅₀ values across cell lines may arise from differential uptake or metabolism; standardize assay protocols .

Methodological Recommendations

Synthesis : Prioritize recyclable catalysts (e.g., TPPA-IL-Fe₃O₄) for green chemistry compliance .

Characterization : Combine XRD and NMR to resolve structural ambiguities in piperazine-containing analogs .

Computational modeling : Validate DFT results with experimental spectroscopic data to refine functional selection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile
Reactant of Route 2
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[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile

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